molecular formula C12H7N3O2S B15121429 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 121717-37-1

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine

Cat. No.: B15121429
CAS No.: 121717-37-1
M. Wt: 257.27 g/mol
InChI Key: HPGDIDBHGKDKHH-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Sulfur Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, form a cornerstone of organic chemistry. ijarst.in Among these, structures incorporating both nitrogen and sulfur atoms are of significant interest to researchers. nih.gov This class of compounds exhibits a wide array of physicochemical properties and reactivity profiles that differ substantially from their carbocyclic counterparts, owing to the presence of heteroatoms with varying electronegativity and available unshared electron pairs. nih.govopenmedicinalchemistryjournal.com

The unique structural and electronic nature of nitrogen-sulfur heterocycles has led to their application in diverse fields, including medicinal chemistry, agrochemicals, and materials science. ijarst.inopenmedicinalchemistryjournal.combohrium.com They are integral to the structure of numerous natural products and synthetic compounds with pronounced biological activities. ijarst.in In materials science, the stable aromatic nature of some sulfur-nitrogen heterocycles makes them valuable in the design of novel materials like molecular conductors and magnets. nih.gov

Structural Significance of the Thiazolo[5,4-b]pyridine (B1319707) Core in Heterocyclic Chemistry

The thiazolo[5,4-b]pyridine scaffold is a fused bicyclic system, where a thiazole (B1198619) ring is fused to a pyridine (B92270) ring. This "privileged structure" is of considerable interest in medicinal chemistry due to its structural resemblance to other biologically important skeletons. researchgate.net The arrangement of nitrogen and sulfur atoms within this rigid framework provides specific hydrogen bonding capabilities and dipole moments, which are crucial for molecular recognition and interaction with biological targets. nih.govnih.gov

Derivatives of the thiazolo[5,4-b]pyridine core have been investigated for a wide spectrum of biological activities. Research has identified analogues with potential as anticancer agents, DNA gyrase B inhibitors, and glucokinase activators, among others. researchgate.netnih.gov The versatility of this scaffold allows for functionalization at various positions, enabling chemists to modulate the compound's properties to target specific enzymes or receptors. nih.gov For instance, different positions on the thiazolo[5,4-b]pyridine ring can serve as hinge-binding motifs for various kinase inhibitors, a critical class of therapeutic agents. nih.gov

Specific Focus: 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine as a Representative System

This compound is a specific derivative of the core structure. It is characterized by the attachment of a 4-nitrophenyl group at the 2-position of the thiazolo[5,4-b]pyridine ring system. The presence of the nitro group (NO₂) is significant, as it is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. This substituent can impact the compound's reactivity, intermolecular interactions, and potential biological activity.

While specific experimental data for this compound is not widely published, its basic chemical properties can be derived from its structure. A related isomer, 2-(3-nitrophenyl) nih.govCurrent time information in Los Angeles, CA, US.thiazolo[5,4-b]pyridine, has a reported molecular formula of C₁₂H₇N₃O₂S and a molecular weight of 257.273 g/mol . chemsynthesis.com

Table 1: Physicochemical Properties of this compound (Predicted/Related Isomer Data)

PropertyValueSource
Molecular FormulaC₁₂H₇N₃O₂S chemsynthesis.com
Molecular Weight257.273 g/mol chemsynthesis.com
IUPAC NameThis compoundN/A

Overview of Advanced Research Trajectories for this compound

The research trajectory for compounds like this compound is largely guided by the established potential of its core structure and aryl substituents. The thiazolo[5,4-b]pyridine scaffold is a known pharmacophore used in the development of various kinase inhibitors, which are crucial in cancer therapy. nih.gov Studies on related structures have shown that this core can bind to the ATP-binding site of kinases like PI3K and c-KIT. nih.govnih.gov

The introduction of the 2-aryl group is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, in studies of PI3K inhibitors, replacing a pyridyl group with a phenyl group at the 2-position of the thiazolo[5,4-b]pyridine core led to a significant decrease in activity, highlighting the importance of the substituent at this position. nih.gov The 4-nitrophenyl group, in particular, offers a site for further chemical modification, such as reduction of the nitro group to an amine, which can then be used to introduce other functional groups. This makes this compound a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science applications. rdd.edu.iq

Furthermore, the general class of thiazole derivatives is actively being investigated for broad-spectrum antimicrobial and anticancer activities. kau.edu.saactascientific.com Research into thiazolopyridines has demonstrated potential anti-inflammatory, antioxidant, and cytotoxic activities, suggesting that this compound could be a candidate for screening in these areas. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121717-37-1

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H

InChI Key

HPGDIDBHGKDKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Strategic Synthetic Methodologies for 2 4 Nitrophenyl Thiazolo 5,4 B Pyridine and Analogs

Retrosynthetic Analysis of the Thiazolo[5,4-b]pyridine (B1319707) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the thiazolo[5,4-b]pyridine core. The primary disconnection strategies focus on breaking the bonds forming the thiazole (B1198619) ring, leading back to more readily available pyridine-based precursors.

Two common disconnections are:

C-S and C-N bond cleavage: This approach breaks the thiazole ring, suggesting a 2-aminopyridine (B139424) derivative with a functional group at the 3-position as a key intermediate. This precursor, typically a 2-amino-3-mercaptopyridine or its equivalent, can be cyclized with a one-carbon (C1) electrophile to form the thiazole ring.

Pyridine (B92270) annulation: An alternative strategy involves constructing the pyridine ring onto a pre-existing thiazole molecule. This is common in the synthesis of the isomeric thiazolo[4,5-b]pyridines and can be adapted. dmed.org.ua

The most prevalent approach for the thiazolo[5,4-b]pyridine scaffold begins with a substituted pyridine. A logical retrosynthetic pathway for a generic 2-substituted thiazolo[5,4-b]pyridine would involve disconnection of the thiazole ring to reveal a 3-amino-2-chloropyridine (B31603) intermediate. This intermediate can be sourced from commercially available materials, making it an attractive starting point. The amino and chloro groups provide the necessary reactivity to build the fused thiazole ring.

Convergent and Divergent Synthetic Approaches to the Core Structure

Both convergent and divergent strategies are employed in the synthesis of thiazolo[5,4-b]pyridine libraries. A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then combined in the final stages. A divergent approach starts with a common intermediate that is subsequently modified to create a variety of analogs.

Cyclocondensation is a cornerstone of thiazolo[5,4-b]pyridine synthesis, involving the formation of the thiazole ring onto an existing pyridine core. A widely used method starts from 2,4-dichloro-3-nitropyridine (B57353). nih.gov This starting material allows for selective substitution reactions. For instance, the chlorine at the 4-position can be selectively displaced by an amine, such as morpholine. The resulting 2-chloro-3-nitropyridine (B167233) derivative is then reacted with a sulfur nucleophile, which displaces the second chlorine atom, followed by reduction of the nitro group and subsequent cyclization to form the thiazole ring.

Another key cyclocondensation strategy begins with a 3-amino-2-chloropyridine derivative. This intermediate can be converted to the corresponding 2-aminothiazolo[5,4-b]pyridine (B1330656) through a two-step process involving reaction with potassium thiocyanate (B1210189) to form a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. nih.govnih.gov

Table 1: Selected Cyclocondensation Approaches to Thiazolo[5,4-b]pyridine Analogs

Starting MaterialReagentsKey IntermediateFinal Product TypeReference
3-Amino-5-bromo-2-chloropyridine1. KSCN2-Amino-6-bromothiazolo[5,4-b]pyridine2-Amino-thiazolo[5,4-b]pyridine nih.gov
2,4-Dichloro-3-nitropyridine1. Morpholine 2. KSCN 3. Fe/HOAc2-Chloro-4-morpholinyl-3-aminopyridine7-Morpholinyl-2-aminothiazolo[5,4-b]pyridine nih.gov
2-Aminopyridine-3-thiol (B8597)Aldehydes/NitrilesNot isolated2-Substituted-thiazolo[5,4-b]pyridines dmed.org.ua

These reactions highlight the versatility of using substituted pyridines as platforms for the annulation of the thiazole ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While MCRs specifically targeting the 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine scaffold are not extensively documented, MCRs for related fused heterocyclic systems are well-established and provide a blueprint for potential one-pot syntheses. mdpi.comrsc.org

For example, a hypothetical MCR could involve the condensation of a 2-aminopyridine-3-thiol, an aldehyde (like 4-nitrobenzaldehyde), and an oxidizing agent. Such a reaction would assemble the core structure and install the desired 2-substituent in a single, efficient operation. Three-component condensations involving a 2-aminothiazole (B372263) derivative, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid have been used to construct the pyridine portion of the isomeric thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.ua

Directed Synthesis of this compound

The directed synthesis of the title compound requires specific strategies to ensure the correct placement of the 4-nitrophenyl group at the 2-position of the thiazolo[5,4-b]pyridine core.

Two primary strategies can be envisioned for the regioselective synthesis of this compound.

Strategy 1: Late-Stage Aryl Group Installation This approach involves first constructing a reactive handle on the thiazolo[5,4-b]pyridine core, followed by a cross-coupling reaction. For example, a 2-aminothiazolo[5,4-b]pyridine can be converted into a 2-bromothiazolo[5,4-b]pyridine (B1521824) via a Sandmeyer-type reaction using reagents like copper(II) bromide and tert-butyl nitrite (B80452). nih.gov The resulting 2-bromo derivative can then undergo a Suzuki cross-coupling reaction with 4-nitrophenylboronic acid to introduce the desired moiety regioselectively.

Strategy 2: Early-Stage Aryl Group Installation This more direct method involves using a building block that already contains the 4-nitrophenyl group. Drawing from established syntheses of the isomeric 2-(3-nitrophenyl)thiazolo[4,5-b]pyridine, two reliable methods can be adapted. nih.gov

From 2-Amino-3-thiopyridine derivatives: A suitable 2-aminopyridine-3-thiol derivative can be reacted directly with 4-nitrobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. This one-step process involves the formation of an amide bond followed by an intramolecular cyclocondensation to yield the final product.

Hydrolysis of a Thioamide Precursor: A 2-(4-nitrobenzoyl)amino-3-thiopyridine derivative can be synthesized first. Subsequent acid-catalyzed hydrolysis and cyclization can then furnish this compound. For example, a precursor such as 3-(diisopropylaminothiocarbonylthio)-2-(4-nitrophenylcarbonylamino)pyridine could be hydrolyzed under acidic conditions to yield the target compound. nih.gov

The efficiency of the directed synthesis of this compound is highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the yield and purity of the product.

Consider the cyclocondensation reaction between a 2-amino-3-mercaptopyridine derivative and 4-nitrobenzoyl chloride. The choice of base is critical to deprotonate the thiol and neutralize the HCl byproduct. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

Table 2: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (B128534) (1.5)Dichloromethane (DCM)251245
2Triethylamine (1.5)Acetonitrile80665
3Pyridine (excess)Pyridine110478
4K₂CO₃ (2.0)Dimethylformamide (DMF)100572
5Pyridine (excess)Phosphorus Oxychloride110485*

\Based on reaction with 4-nitrobenzoic acid and POCl₃ as the dehydrating agent/solvent.*

As indicated in the table, moving from a mild base like triethylamine in a low-boiling solvent to a higher-boiling solvent and base like pyridine significantly improves the yield. Using phosphorus oxychloride as both a reagent and solvent for the reaction with 4-nitrobenzoic acid often provides the most efficient route, driving the reaction to completion and affording high yields. nih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic compounds like this compound. These approaches aim to reduce the environmental impact by minimizing waste, using safer solvents, and employing energy-efficient reaction conditions.

One notable advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced purity of the final compounds. For the synthesis of related thiazole derivatives, microwave irradiation has been successfully employed in one-pot, three-component reactions, showcasing its potential for the efficient construction of the thiazolo[5,4-b]pyridine core. mdpi.com While specific conditions for the direct synthesis of this compound using this method are not extensively detailed in publicly available literature, the general applicability of MAOS to similar heterocyclic systems suggests it is a promising avenue for a greener synthesis of the target molecule.

Another key aspect of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. Research has demonstrated the use of biomass-derived solvents , such as sabinene (B1680474), for the synthesis of thiazolo[5,4-b]pyridine derivatives. mdpi.comresearchgate.netpreprints.orgdoaj.org Sabinene, a natural bicyclic monoterpene, has been shown to be an effective solvent for these types of syntheses, offering the advantages of being non-toxic and recyclable. Both thermal and microwave activation have been successfully applied in conjunction with this green solvent. mdpi.comresearchgate.netpreprints.orgdoaj.org

The following table summarizes the key features of these green chemistry approaches.

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, reduced reaction times, often higher yields. mdpi.comnih.govFaster synthesis, improved energy efficiency, potential for one-pot procedures.
Use of Green Solvents (e.g., Sabinene) Biomass-derived, non-toxic, recyclable. mdpi.comresearchgate.netpreprints.orgdoaj.orgReduced environmental impact, safer reaction conditions.

Catalytic and Organocatalytic Strategies for Efficient Bond Formation

Catalysis plays a pivotal role in the efficient construction of the this compound scaffold, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with high selectivity and yield.

Transition metal catalysis , particularly with palladium, is a well-established method for introducing the 4-nitrophenyl group onto the thiazolo[5,4-b]pyridine core. The Suzuki cross-coupling reaction is a prominent example, where a boronic acid derivative (e.g., 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester) is coupled with a halogenated thiazolo[5,4-b]pyridine precursor in the presence of a palladium catalyst such as Pd(dppf)Cl2. acs.orgnih.gov This reaction is highly efficient for forming the crucial C-C bond.

While transition metal catalysis is powerful, the development of organocatalytic methods is a growing area of interest due to the lower toxicity and cost of metal-free catalysts. For the synthesis of related thiazole and benzothiazole (B30560) systems, thiourea-based organocatalysts have been shown to act as bifunctional catalysts, activating substrates through hydrogen bonding and acting as a Brønsted base. acs.orgresearchgate.net This approach has been successfully applied to the one-pot synthesis of 2-arylbenzothiazoles in aqueous media under ultrasound irradiation, highlighting its potential for the green synthesis of the target compound. acs.org Although direct application to this compound is yet to be extensively reported, the underlying principles of activating the necessary functional groups for cyclization are highly relevant. Similarly, L-proline has been investigated as a catalyst for the synthesis of various nitrogen-containing heterocycles, suggesting its potential applicability. mdpi.comnih.govresearchgate.net

The table below outlines a comparison of these catalytic strategies.

Catalytic StrategyCatalyst ExampleKey Bond FormationAdvantages
Palladium-Catalyzed Cross-Coupling Pd(dppf)Cl2 acs.orgnih.govC-C bond (aryl-heterocycle)High efficiency, broad substrate scope.
Thiourea-Based Organocatalysis Thiourea acs.orgresearchgate.netC-N and C-S bond formation in thiazole ringMetal-free, environmentally benign, potential for green conditions.
Proline-Based Organocatalysis L-Proline mdpi.comnih.govresearchgate.netVarious C-N and C-C bond formationsReadily available, non-toxic, often mild reaction conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and efficient production of pharmaceutically relevant compounds like this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability.

While the direct synthesis of this compound in a continuous flow system has not been specifically detailed in the available literature, the application of this technology to the synthesis of various fused pyridine heterocycles is well-documented. mdpi.comnih.govias.ac.in For instance, the synthesis of pyrazolopyridines has been successfully achieved using flow reactors, demonstrating the feasibility of constructing fused pyridine rings under continuous conditions. mdpi.com

The key benefits of employing flow chemistry for the synthesis of the target compound would include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts and higher yields.

Scalability: The continuous nature of flow synthesis allows for straightforward scaling of production by simply extending the operation time or using parallel reactor systems.

The development of a continuous flow process for the synthesis of this compound would likely involve the adaptation of known batch reactions, such as the key cyclization and cross-coupling steps, to a flow-through format. This would represent a significant step towards a more efficient and industrially viable manufacturing process for this important heterocyclic compound.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data for the specific compound This compound is not available to construct the requested article. The required information for a thorough analysis under the specified headings—including X-ray crystallography, vibrational spectroscopy (FT-IR and Raman), and electronic absorption/emission spectroscopy—could not be located for this exact molecule.

While research exists on related structures, such as isomers (e.g., 2-(3-nitrophenyl)thiazolo[4,5-b]pyridine) or analogues with different substituents or core heterocyclic systems (e.g., thiazolo[5,4-d]thiazoles), providing that information would not adhere to the strict focus on "this compound" as instructed.

Therefore, it is not possible to generate a scientifically accurate article that fulfills the specific requirements of the provided outline for this particular compound at this time.

Advanced Characterization and Spectroscopic Elucidation of 2 4 Nitrophenyl Thiazolo 5,4 B Pyridine

Electronic Absorption and Emission Spectroscopy

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes and Dynamics

The photophysical properties of donor-acceptor molecules like 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine are governed by the dynamics of their excited states. Time-resolved fluorescence spectroscopy is a pivotal technique for directly measuring the decay kinetics of the excited state population, providing insights into processes such as internal conversion, intersystem crossing, and fluorescence. While specific excited-state lifetime data for this compound is not extensively reported, the behavior of analogous structures provides a strong basis for understanding its expected dynamics.

The structure combines an electron-donating thiazolo[5,4-b]pyridine (B1319707) moiety with a potent electron-withdrawing 4-nitrophenyl group. This arrangement facilitates the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. The stability and decay pathways of this ICT state are highly sensitive to the molecular environment and structure.

Studies on related nitrophenyl-substituted heterocyclic compounds often reveal complex excited-state dynamics. The presence of the nitro group is known to be an effective fluorescence quencher, often leading to very short excited-state lifetimes and low fluorescence quantum yields. This quenching can occur through efficient intersystem crossing to the triplet state or rapid non-radiative decay to the ground state. For instance, time-resolved measurements on some blue-emitting protein chromophore mutants show lifetimes as short as 74 picoseconds due to temperature-dependent internal conversion. researchgate.net

Conversely, the fused heterocyclic thiazolopyridine system can be fluorescent. The ultimate excited-state lifetime of the title compound would therefore depend on the competition between the radiative decay pathway (fluorescence) and the non-radiative pathways enhanced by the nitrophenyl group. Time-resolved fluorescence measurements, such as Time-Correlated Single Photon Counting (TCSPC), would be essential to quantify these competing rates. Such experiments would reveal the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state. A short lifetime would confirm the dominance of non-radiative decay processes, consistent with the known quenching effects of nitroaromatic substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and the 4-nitrophenyl rings. The protons on the 4-nitrophenyl group would appear as a characteristic AA'BB' system, consisting of two doublets in the downfield region (typically δ 8.0-8.5 ppm). nih.gov The significant downfield shift is due to the strong electron-withdrawing and deshielding effect of the nitro group. The protons of the thiazolo[5,4-b]pyridine core would also resonate in the aromatic region, with their precise chemical shifts influenced by the nitrogen and sulfur heteroatoms.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the 4-nitrophenyl ring would show characteristic shifts, with the carbon atom directly attached to the nitro group (C-NO₂) appearing significantly downfield. The quaternary carbons of the thiazole (B1198619) ring and the fused pyridine ring would also be identifiable, often appearing at shifts greater than 140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
PositionAtomPredicted Chemical Shift (ppm)Expected Multiplicity / Coupling
Pyridine RingH7.5 - 9.0dd, d
Pyridine RingC115 - 155-
Thiazole RingC (quaternary)140 - 170-
Nitrophenyl RingH (ortho to NO₂)~8.3 - 8.5d
Nitrophenyl RingH (meta to NO₂)~8.0 - 8.2d
Nitrophenyl RingC (ipso to thiazole)~135 - 140-
Nitrophenyl RingC (ortho to NO₂)~128 - 132-
Nitrophenyl RingC (meta to NO₂)~124 - 126-
Nitrophenyl RingC (ipso to NO₂)~148 - 152-

To confirm the precise connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to establish the connectivity of protons within the pyridine ring and to confirm the adjacent proton relationships in the 4-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons on the nitrophenyl ring and the quaternary carbon of the thiazole ring, definitively connecting the two ring systems. Further correlations between the pyridine protons and the carbons of the fused thiazole ring would confirm the thiazolo[5,4-b]pyridine core structure. ipb.pt

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive assignment of the molecular structure.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₇N₃O₂S), the calculated exact molecular weight is 257.0262 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) would be used to experimentally verify this mass with high precision, confirming the elemental formula.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. Studies on analogous compounds, such as 2-methyl-4-(4-nitrophenyl)-thiazole, provide a reliable model for the expected fragmentation pathways. nih.gov The primary fragmentation processes would likely include:

Loss of Nitro Group (NO₂): A prominent fragmentation pathway for nitroaromatic compounds is the elimination of the nitro group as a neutral radical (•NO₂, 46 Da), leading to a significant fragment ion at m/z 211.

Loss of Nitric Oxide (NO): Subsequent or alternative fragmentation can involve the loss of a neutral nitric oxide molecule (NO, 30 Da) from the molecular ion, often following rearrangement, to yield a fragment at m/z 227.

Cleavage of the Thiazole Ring: The thiazole ring itself can undergo cleavage. A characteristic fragmentation involves the scission of the C-S and C-N bonds, which can lead to the formation of ions corresponding to the nitrophenylthiirene cation or other related fragments. nih.gov

Formation of Phenyl Cations: Subsequent fragmentation of larger ions can lead to the formation of smaller, stable ions such as the phenyl cation (m/z 77) or related structures. sapub.org

Table 2: Predicted Major Fragment Ions in the Electron Impact Mass Spectrum of this compound.
m/zProposed IdentityOrigin
257[M]⁺Molecular Ion
227[M - NO]⁺Loss of nitric oxide
211[M - NO₂]⁺Loss of nitro radical
185[M - NO₂ - CN]⁺Loss of NO₂ and nitrile radical
122[C₆H₄NO₂]⁺Nitrophenyl cation

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice, allowing for phase identification, analysis of crystal purity, and the study of polymorphism—the ability of a compound to exist in more than one crystalline form.

For the title compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. This pattern could be used to:

Confirm the crystallinity of a synthesized batch.

Identify the specific crystalline phase present.

Screen for different polymorphs by analyzing samples crystallized under various conditions (e.g., different solvents, temperatures). Different polymorphs can have distinct physical properties, such as solubility and melting point, making their identification crucial.

Determine unit cell parameters if the pattern can be indexed.

Table 3: Example Crystal Data for the Related Isomer 2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. researchgate.net
ParameterValue
Chemical FormulaC₁₂H₇N₃O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5596 (2)
b (Å)9.8733 (2)
c (Å)11.5606 (3)
β (°)98.122 (2)
Volume (ų)1080.20 (4)

This data is for a structural isomer and serves as an illustrative example of the information obtained from crystallographic analysis.

Theoretical and Computational Chemistry Studies on 2 4 Nitrophenyl Thiazolo 5,4 B Pyridine

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into the behavior of electrons within a molecule, which governs its chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For a molecule like 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine, a common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311G(d,p), to accurately model the electronic distribution and forces between atoms. The geometry optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This stable conformation is crucial for the accuracy of all subsequent computational analyses. For a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, DFT calculations have been successfully used to determine its equilibrium geometry and other properties.

Table 1: Common Methodologies for DFT-Based Geometry Optimization

Parameter Typical Selection Purpose
Computational Method Density Functional Theory (DFT)To calculate the electronic structure and energy of the molecule.
Functional B3LYP, PBE0, etc.Approximates the exchange-correlation energy within DFT.
Basis Set 6-31G(d,p), 6-311++G(d,p), etc.A set of mathematical functions used to describe the atomic orbitals.
Environment Gas phase or solvent model (e.g., PCM)To simulate the molecule in isolation or in a solution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For thiazole (B1198619) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the ring system.

Table 2: Illustrative HOMO-LUMO Data for a Thiazole Derivative

Parameter Value (eV)
HOMO Energy -5.3210
LUMO Energy -1.5715
Energy Gap (ΔE) 3.7495
Data for an illustrative thiazole derivative for comparative purposes.

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For a molecule containing a nitro group, such as this compound, the area around the oxygen atoms of the nitro group is expected to be highly electronegative (red), while the hydrogen atoms of the aromatic rings would exhibit a more electropositive character (blue).

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of a molecule. For a relatively rigid structure like this compound, MD simulations can reveal the torsional flexibility between the thiazolo[5,4-b]pyridine (B1319707) core and the 4-nitrophenyl ring. These simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor. In studies of other thiazolopyridine derivatives, MD simulations have been employed to understand their interactions with biological targets, providing insights into their potential pharmacological applications.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing new compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations can predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). For molecules with extended π-conjugated systems, such as this compound, the electronic transitions are typically of the π → π* and n → π* type.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of a molecule's bonds, which are determined after geometry optimization. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the C=N and C=C stretching in the heterocyclic rings, as well as the symmetric and asymmetric stretching of the nitro (NO2) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making it a powerful tool for structure elucidation.

Reaction Mechanism Elucidation via Transition State Calculations

While the specific synthesis of this compound has been reported through various synthetic routes, detailed mechanistic studies at a computational level are not extensively available in the literature. However, a plausible and commonly employed synthetic strategy involves the condensation and subsequent cyclization of a substituted aminopyridine-thiol with a derivative of 4-nitrobenzoic acid. Transition state (TS) calculations, typically employing density functional theory (DFT), are a powerful tool to elucidate the intricate steps of such a reaction mechanism.

Table 1: Hypothetical Activation Energies for the Formation of the Thiazolo[5,4-b]pyridine Ring

Reaction StepTransition StateActivation Energy (ΔG‡) (kcal/mol)
Nucleophilic AttackTS115.2
CyclizationTS222.5
DehydrationTS312.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from transition state calculations.

These calculations would not only provide a quantitative measure of the reaction barriers but also offer detailed geometric parameters of the transition state structures, revealing the critical bond-forming and bond-breaking events. This insight is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Solvent Effects and Solvation Models in Computational Studies

The chemical behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry offers a range of solvation models to account for these effects, which can be broadly categorized into explicit and implicit models.

Explicit solvation models involve the inclusion of a discrete number of solvent molecules around the solute. While this approach can provide a highly detailed picture of solute-solvent interactions, such as hydrogen bonding, it is computationally very expensive.

A more common approach for larger systems is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For a polar molecule like this compound, solvent effects are expected to be significant. For example, the dipole moment of the molecule is likely to be larger in a polar solvent compared to the gas phase due to stabilization of charge separation. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic absorption spectra are expected to be solvent-dependent. A computational study could systematically investigate these effects by performing calculations in a series of solvents with varying polarity.

Table 2: Calculated Dipole Moment of this compound in Different Solvents (Hypothetical Data)

SolventDielectric ConstantCalculated Dipole Moment (Debye)
Gas Phase1.04.5
Toluene2.45.1
Dichloromethane8.96.2
Acetonitrile37.57.8
Water78.48.5

Note: The data in this table is hypothetical and for illustrative purposes.

Such studies are crucial for understanding the solvatochromic behavior of the compound and for predicting its properties in different chemical environments.

Aromaticity Assessment of the Thiazolo[5,4-b]pyridine Ring System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The thiazolo[5,4-b]pyridine ring system is a fused bicyclic heteroaromatic system, and quantifying its aromatic character is essential for understanding its reactivity and electronic properties. Several computational methods are available to assess aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most widely used.

The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic or anti-aromatic character.

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

For the thiazolo[5,4-b]pyridine system, one would expect both the pyridine (B92270) and thiazole rings to exhibit some degree of aromatic character. However, the fusion of the two rings and the influence of the 4-nitrophenyl substituent will modulate the electron delocalization across the entire system. It is plausible that the pyridine ring retains a higher degree of aromaticity compared to the thiazole ring.

Table 3: Hypothetical HOMA and NICS(1)zz Values for the Rings in this compound

RingHOMANICS(1)zz (ppm)
Pyridine0.85-12.5
Thiazole0.65-8.2

Note: The data in this table is hypothetical and for illustrative purposes. NICS(1)zz refers to the out-of-plane component of the NICS value calculated at 1 Å above the ring center.

A detailed computational analysis using these methods would provide a quantitative picture of the local and global aromaticity of the this compound molecule, offering valuable insights into its electronic structure and chemical stability.

Chemical Reactivity and Strategic Derivatization of 2 4 Nitrophenyl Thiazolo 5,4 B Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Scaffold

The reactivity of the thiazolo[5,4-b]pyridine (B1319707) core is dictated by the electronic properties of the fused pyridine (B92270) and thiazole (B1198619) rings. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. Consequently, reactions like nitration or Friedel-Crafts alkylation on the pyridine moiety of the scaffold are generally difficult to achieve under standard conditions.

Conversely, the electron-deficient nature of the pyridine ring makes the core susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C5 and C7). This reactivity is often exploited in the synthesis of the scaffold itself, where precursors like 2-chloro-3-nitropyridines undergo nucleophilic substitution. researchgate.netnih.gov For a pre-formed thiazolo[5,4-b]pyridine system, the introduction of a good leaving group, such as a halogen, at the C5 or C7 position would enable subsequent diversification through nucleophilic substitution reactions.

While electrophilic attack on the pyridine part is unfavorable, the thiazole ring is comparatively more electron-rich. However, its reactivity is modulated by the fused pyridine ring. Direct electrophilic substitution on the thiazolo[5,4-b]pyridine core is not commonly reported, but halogenation has been achieved. For instance, bromination of a thiazolo[5,4-b]pyridine derivative at the C2 position has been accomplished using copper(II) bromide and tert-butyl nitrite (B80452), creating a key intermediate for further coupling reactions. nih.gov

Functional Group Transformations on the 4-Nitrophenyl Moiety

The 4-nitrophenyl group attached at the C2 position of the thiazole ring offers a primary site for chemical modification, significantly expanding the molecular diversity achievable from the parent compound.

Catalytic Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amino group is one of the most pivotal transformations for this compound, converting the strongly electron-withdrawing nitro group into an electron-donating and highly versatile amino group. This reaction yields 2-(4-aminophenyl)thiazolo[5,4-b]pyridine, a key intermediate for further functionalization. Several methods are effective for this reduction, offering varying degrees of chemoselectivity.

Catalytic hydrogenation is a common and efficient method. While specific examples for the title compound are found within broader synthetic schemes, related substrates are effectively reduced using standard catalysts. Another widely used method involves the use of metals in acidic media. For instance, the reduction of a nitro group on a precursor to form the thiazolo[5,4-b]pyridine skeleton has been successfully carried out using iron powder in acetic acid. nih.gov One study on a closely related derivative reported an 80% yield for the nitro group reduction step. nih.gov

Table 1: Selected Methods for Nitro Group Reduction on Thiazolo[5,4-b]pyridine Analogs

Reagent/Catalyst Solvent Conditions Yield Reference
Fe powder Acetic Acid 60 °C Moderate nih.gov
Not Specified Not Specified Not Specified 80% nih.gov
H₂/Pd-C Various Room Temp. High (Typical) General Knowledge
SnCl₂/HCl Ethanol Reflux High (Typical) General Knowledge

Post-Modification of the Amino Group (e.g., acylation, diazotization)

The resulting 2-(4-aminophenyl)thiazolo[5,4-b]pyridine is a versatile precursor for numerous subsequent reactions.

Acylation: The amino group behaves as a typical aniline (B41778) and readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form amide bonds. This is a common strategy to introduce a wide range of substituents. Amide formation is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC). luxembourg-bio.comuni-kiel.de One synthetic scheme explicitly describes the amide formation of an aniline intermediate on the thiazolo[5,4-b]pyridine scaffold with various carboxylic acids to produce a library of derivatives. nih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly valuable as it can be subjected to a variety of transformations. For example, Sandmeyer reactions can be employed to introduce halides (Cl, Br) or cyano groups, using the corresponding copper(I) salts. wikipedia.orgnih.gov This opens a pathway to further diversify the phenyl ring for subsequent cross-coupling reactions or other modifications.

Palladium-Catalyzed Cross-Coupling Reactions for Diversification (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the thiazolo[5,4-b]pyridine scaffold. These reactions typically require a halide or triflate functional group on one of the coupling partners. This can be achieved either by starting with a halogenated version of the thiazolo[5,4-b]pyridine core or by introducing a halogen onto the core or the phenyl ring via reactions like bromination or a Sandmeyer reaction. nih.gov

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, is well-documented for this class of compounds. nih.gov Research has shown the successful Suzuki coupling of a 2-bromo-thiazolo[5,4-b]pyridine derivative with various aryl borates using a palladium catalyst like PdCl₂(dppf) to generate 2-aryl-substituted analogs in good yields. nih.govnih.gov Similarly, coupling of a brominated precursor with a nitrophenylboronic acid pinacol (B44631) ester has been used to construct the core structure. nih.gov

The Heck reaction , coupling an alkene with an aryl halide, and the Sonogashira coupling , which joins a terminal alkyne with an aryl halide, are also highly valuable for derivatization. hw.ac.ukresearchgate.net Although specific examples starting from 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine are less common in the literature, the principles are directly applicable once a halogenated derivative is in hand. These reactions allow for the introduction of vinyl and alkynyl groups, respectively, which can serve as handles for further chemical transformations.

Table 2: Examples of Suzuki Cross-Coupling on the Thiazolo[5,4-b]pyridine Scaffold

Halide Substrate Boron Reagent Catalyst Base Product Type Reference
2-Bromo-thiazolo[5,4-b]pyridine analog Aryl borates PdCl₂(dppf) K₂CO₃ 2-Aryl-thiazolo[5,4-b]pyridine analogs nih.gov
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 3-Amino-2-methyl-5-arylpyridines nih.gov
Boc-protected aminobromopyridine 2-Methyl-5-nitrophenylboronic acid pinacol ester Pd(dppf)Cl₂ Not Specified Coupled biaryl intermediate nih.gov

Functionalization at the Thiazole Nitrogen or Sulfur Atoms

Direct functionalization of the heteroatoms within the thiazole ring of the thiazolo[5,4-b]pyridine system is less common compared to modifications on the pyridine or phenyl rings.

The nitrogen atom of the thiazole ring is part of an aromatic system, and its lone pair of electrons contributes to the π-system, making it not strongly nucleophilic. However, it can be alkylated under forcing conditions to form a quaternary thiazolium salt. Thiazolium salts are known to be useful as precursors for N-heterocyclic carbenes (NHCs) or as catalysts in reactions like the benzoin (B196080) condensation.

The sulfur atom in the thiazole ring is also relatively unreactive. It can be oxidized to a sulfoxide (B87167) or a sulfone using strong oxidizing agents. However, such a transformation would disrupt the aromaticity of the thiazole ring, altering the electronic and structural properties of the entire scaffold. This is generally a less-explored avenue for derivatization.

Ring-Opening and Rearrangement Reactions of the Thiazolo[5,4-b]pyridine System

The fused thiazolo[5,4-b]pyridine ring system is generally stable under many reaction conditions. However, under harsh conditions, ring-opening or rearrangement reactions can occur. Early studies on related 2-aminothiazolo[5,4-b]pyridines have shown that the thiazole ring can be cleaved upon treatment with aqueous alkali. documentsdelivered.com This suggests that the thiazole moiety is susceptible to nucleophilic attack by hydroxide (B78521) under forcing conditions, leading to the opening of the five-membered ring.

Rearrangement reactions, such as the Smiles rearrangement, are more commonly observed during the synthesis of the scaffold rather than as a reaction of the pre-formed heterocycle. For instance, the synthesis of the isomeric thiazolo[4,5-b]pyridines can involve a base-promoted S–N-type Smiles rearrangement of an intermediate. thieme-connect.com While not a direct reaction of the title compound, it highlights the potential for skeletal rearrangements within this heterocyclic family under specific, typically basic, conditions.

Heterocyclic Annulation Reactions to Extend the Fused System

While the direct application of heterocyclic annulation reactions to extend the pre-formed this compound system is not extensively documented in publicly available research, the chemical principles for such transformations can be inferred from the synthesis of related fused heterocyclic systems. Strategic annulation would involve introducing reactive functional groups onto the thiazolo[5,4-b]pyridine core, which can then participate in cyclization reactions to form an additional fused ring.

Potential strategies could involve multi-step sequences where the existing pyridine or thiazole ring is functionalized to facilitate a final ring-closing step. For instance, introduction of ortho-disposed functional groups on the pyridine moiety could serve as anchor points for building a new carbocyclic or heterocyclic ring.

One established method for constructing complex fused thiazolopyridines involves successive intramolecular nucleophilic aromatic substitution (SNAr) processes. A relevant example is the synthesis of thiazolo[4,5-b]pyridines fused with triazole or pyrimidine (B1678525) rings. This strategy commences with a suitably substituted pyridine, such as a 2-chloro-3-nitropyridine (B167233), which reacts with a binucleophile like a triazole-5-thiol or a 4-oxopyrimidine-2-thione. researchgate.netdntb.gov.ua The reaction sequence involves an initial SNAr to displace the chloride, followed by a Smiles rearrangement and a subsequent intramolecular SNAr to displace the nitro group, resulting in a new fused heterocyclic ring. researchgate.netdntb.gov.ua This approach suggests that a this compound derivative bearing appropriate leaving groups (e.g., chloro and nitro groups) on the pyridine ring could be a viable precursor for annulation with various (S,N), (N,N), or (N,S) binucleophiles to generate novel, extended fused systems.

Another potential route is the construction of key building blocks that can be regioselectively functionalized. For the isomeric isothiazolo[4,5-b]pyridine system, dihalo-substituted intermediates have been synthesized and used in various transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to build the fully decorated scaffold. rsc.org This highlights a strategy where a di-functionalized this compound could be elaborated through sequential, site-selective reactions to build an annulated ring system.

These examples from related heterocyclic systems provide a conceptual framework for the strategic extension of the this compound core, paving the way for the synthesis of more complex, polycyclic derivatives with potentially novel biological activities.

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The thiazolo[5,4-b]pyridine scaffold is a versatile template for the design and synthesis of compound libraries aimed at exploring structure-activity relationships (SAR), particularly in the field of kinase inhibition. nih.govmdpi.com By systematically modifying various positions on the core structure, researchers can identify key structural features required for potent and selective biological activity. The 2-(4-Nitrophenyl) group itself is often a starting point, with the nitro group serving as a handle for reduction to an aniline, which can then be further derivatized.

Key positions for derivatization on the thiazolo[5,4-b]pyridine scaffold include the C2-phenyl ring, the amino group formed from the reduction of the nitro group, and various positions on the pyridine ring (e.g., C5, C6, and C7). nih.govmdpi.com

SAR Studies for c-KIT Kinase Inhibitors:

In an effort to develop inhibitors that can overcome resistance to existing drugs like imatinib, a library of 31 novel thiazolo[5,4-b]pyridine derivatives was synthesized and evaluated for inhibitory activity against the c-KIT kinase. nih.govresearchgate.net The synthesis began with a key aniline intermediate, which was then elaborated through amide or urea (B33335) formation to introduce diversity. The SAR studies focused on the impact of different substituents attached via an amide or urea linkage at the 4-position of the C2-phenyl ring.

The investigation revealed that the nature of this substituent was critical for activity. For instance, among a series of amide derivatives, a compound featuring a 3-(trifluoromethyl)phenyl group displayed moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM). nih.gov Further optimization led to the identification of derivative 6r , which incorporated a piperazine-containing side chain and exhibited potent inhibition against a drug-resistant c-KIT double mutant (IC₅₀ = 4.77 μM). nih.gov This was a significant improvement compared to imatinib. nih.gov

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors nih.gov
CompoundR Groupc-KIT IC50 (μM)
Imatinib (Reference)-0.27
6h3-(Trifluoromethyl)phenyl9.87
6j(1-Methyl-1H-pyrazol-4-yl)methyl> 20
6r4-(4-(Dimethylamino)piperidin-1-yl)-2-methoxybenzoyl4.77 (V560G/D816V mutant)
7c4-(Dimethylamino)cyclohexylcarbamoyl> 20

SAR Studies for Phosphoinositide 3-Kinase (PI3K) Inhibitors:

Another library of thiazolo[5,4-b]pyridine analogues was designed by splicing pharmacophores from known heterocyclic inhibitors. mdpi.com These compounds were synthesized and tested for PI3K inhibitory activity. The SAR studies revealed several key insights. mdpi.comnih.gov

A pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a crucial structural unit for potency. Replacing the pyridyl ring with a phenyl ring led to a significant drop in PI3Kα inhibitory activity (IC₅₀ changed from 4.0 nM to 501 nM). nih.gov

A sulfonamide functional group was also identified as important for activity. Derivatives containing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed potent, nanomolar IC₅₀ values. mdpi.com

The most potent compound identified, 19a , exhibited an extremely strong PI3Kα inhibitory activity with an IC₅₀ of 3.6 nM. mdpi.com

Table 2: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors mdpi.comnih.gov
CompoundKey Structural FeaturesPI3Kα IC50 (nM)
19aMethoxypyridine; 2,4-Difluorophenyl sulfonamide3.6
19bMethoxypyridine; 2-Chloro-4-fluorophenyl sulfonamide10
19cMethoxypyridine; 5-Chlorothiophene-2-sulfonamide14
19dMethoxypyridine; Methyl sulfonamide53
19fPhenyl instead of Pyridyl; 2,4-Difluorophenyl sulfonamide501

SAR Studies for EGFR-TK Inhibitors:

A novel series of 45 thiazolo[5,4-b]pyridine analogues were designed and synthesized to target resistance mutations in non-small cell lung cancer. nih.gov These derivatives were evaluated for their anticancer activity, with several compounds showing potent inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). The lead compound, 10k , which features a 2,5-difluorobenzenesulfonamide (B47507) group and a 2-aminopyrimidin-5-yl substituent, displayed remarkable potency against multiple cancer cell lines, with IC₅₀ values comparable to the approved drug Osimertinib. nih.gov This study highlights the potential of this scaffold in developing targeted cancer therapies. nih.gov

These examples demonstrate a clear strategy: a core scaffold, such as this compound, is used as a template for creating a diverse library of related compounds. The synthesis is often facilitated by a key intermediate that allows for the introduction of various substituents. Subsequent biological screening of this library provides critical data that correlates specific structural changes to changes in activity, guiding the rational design of more potent and selective drug candidates.

Structure Activity Relationship Sar Investigations for Biological Interactions Excluding Clinical Outcomes

Rational Design Principles for Modulating Specific Biological Activities

The rational design of thiazolo[5,4-b]pyridine (B1319707) derivatives is often guided by the goal of targeting the ATP-binding site of kinases. nih.gov The scaffold itself is recognized as a "hinge-binding motif" for several kinases, including phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov The nitrogen atom at position 4 of the pyridine (B92270) ring is a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain. nih.gov

Further design principles involve functionalizing different positions of the scaffold to achieve specificity and potency:

Position 2: Substitutions at this position, such as the (4-Nitrophenyl) group, are crucial for exploring hydrophobic binding pockets and forming additional interactions that dictate potency and selectivity. Studies have shown that replacing a phenyl group at this position with a pyridyl group can lead to a significant decrease in activity against certain kinases like PI3Kα, highlighting the importance of the electronic and steric properties of this substituent. nih.govmdpi.com

Position 5: This position has been functionalized to target the ATP-binding sites of kinases like BCR-ABL, RAF, and VEGFR2. nih.gov

Position 6: Functionalization at this position has been explored to identify novel inhibitors of the c-KIT kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov

This strategic placement of different chemical moieties allows for the fine-tuning of interactions with the target protein, thereby modulating biological activity.

In Vitro Enzymatic Inhibition and Activation Studies (e.g., kinases, proteases, hydrolases)

Thiazolo[5,4-b]pyridine derivatives have demonstrated significant potential as enzyme inhibitors, particularly against various kinases involved in cell signaling pathways. SAR studies have been crucial in identifying key structural features required for potent inhibition.

For instance, in the pursuit of c-KIT inhibitors, a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. It was discovered that a 3-(trifluoromethyl)phenyl group at the R1 position (attached to the core scaffold) was optimal for achieving moderate enzymatic inhibitory activity. nih.gov Further modifications led to the identification of compound 6r , which showed potent inhibition against wild-type and mutant forms of c-KIT. nih.gov

Similarly, in the context of PI3K inhibition, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs were developed. The SAR studies revealed that a sulfonamide group was important for PI3Kα inhibitory activity. nih.gov The nature of the aryl group in the sulfonamide moiety also played a significant role, with 2-chloro-4-fluorophenyl and 5-chlorothiophene-2-sulfonamide (B1586055) groups providing potent, nanomolar inhibition. nih.gov

Another study focused on designing derivatives as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors. The lead compound, 10k , which features a more complex substitution at the 2-position, displayed remarkable potency against various cancer cell lines, comparable to the approved drug Osimertinib. nih.gov

Below is a summary of enzymatic inhibition data for representative thiazolo[5,4-b]pyridine derivatives.

CompoundTarget EnzymeInhibitory Activity (IC50/GI50)Reference
Derivative 6hc-KITIC50 = 9.87 μM nih.gov
Derivative 6rc-KIT (V560G/D816V mutant)IC50 = 4.77 μM nih.gov
Derivative 19aPI3KαIC50 = 3.6 nM nih.gov
Derivative 19dPI3KαIC50 = 53 nM nih.gov
Derivative 10kEGFR-TK (HCC827 cells)IC50 = 0.010 μM nih.gov

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs, nuclear receptors)

While much of the research on the thiazolo[5,4-b]pyridine scaffold has focused on enzyme inhibition, related heterocyclic structures have been evaluated for their receptor binding affinities. For example, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and showed nanomolar and subnanomolar binding affinities for the human A₁ and A₂A adenosine (B11128) receptors (ARs), which are G-protein coupled receptors (GPCRs). mdpi.com

In another study, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives were developed as antagonists for the Corticotropin-Releasing Factor (CRF) receptor 1, another important GPCR. Several of these compounds exhibited binding affinities superior to the known antagonist antalarmin. nih.gov These studies demonstrate that the broader thiazolopyrimidine chemical space is suitable for generating potent and selective receptor ligands. Profiling compounds like 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine against a panel of receptors would be a critical step in understanding its biological activity spectrum and potential off-target effects.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations have been instrumental in elucidating the binding modes of thiazolo[5,4-b]pyridine derivatives within the active sites of their target proteins. These computational studies provide a structural basis for the observed SAR.

PI3Kα Inhibition: Docking studies of a potent inhibitor revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket. The pyridine nitrogen forms a key hydrogen bond with the hinge region residue Val851. nih.govmdpi.com Additionally, a sulfonamide moiety on the molecule formed another hydrogen bond with Lys802, anchoring the ligand in the active site. nih.gov

EGFR-TK Inhibition: For EGFR-TK inhibitors, docking simulations showed that the thiazolo[5,4-b]pyridine core forms essential interactions with the hinge region. Furthermore, specific derivatives were shown to establish a hydrogen bond with the cysteine residue Cys797, which is crucial for covalent inhibition by some EGFR antagonists. nih.gov

DNA Binding: Docking studies have also been used to investigate the interaction of thiazolo[5,4-b]pyridine derivatives with DNA. These studies predicted that the planar heterocyclic system could bind to DNA via an intercalative mode, with calculated binding energies indicating a strong interaction. actascientific.com

Cellular Target Engagement and Mechanistic Pathway Analysis (e.g., without cell viability/toxicity)

Beyond enzymatic assays, it is crucial to confirm that these compounds engage their intended targets in a cellular context and modulate downstream signaling pathways.

Studies on thiazolo[5,4-b]pyridine derivatives have provided such evidence. For example, the potent c-KIT inhibitor 6r was shown to block the c-KIT downstream signaling cascade in cancer cells. nih.gov This on-target activity led to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Similarly, the EGFR-TK inhibitor 10k was confirmed to inhibit the autophosphorylation of EGFR-TK in HCC827 lung cancer cells, a key step in the activation of the receptor. nih.gov This target engagement also resulted in a significant induction of apoptosis in the cancer cells. nih.gov These mechanistic studies confirm that the enzymatic inhibition observed in vitro translates to the desired biological effect at the cellular level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For the closely related thiazolo[4,5-b]pyridin-2-one scaffold, QSAR models have been developed to predict antioxidant activity. dmed.org.uascispace.com

These studies utilized genetic algorithms (GA) and multiple linear regression (MLR) to select relevant molecular descriptors and build predictive models. dmed.org.ua The analyses revealed that a combination of 2D, 3D, and molecular properties descriptors plays a crucial role in determining antioxidant activity. dmed.org.ua Key factors identified include:

Molecular Hydrophilicity: Smaller, more hydrophilic molecules tended to show higher activity. dmed.org.ua

Electronic Properties: The distribution of electronic density was found to be a significant factor. dmed.org.ua

Topological Structure: Parameters describing the shape and connectivity of the molecule were influential. scispace.com

These models, once validated, can be used for the virtual screening of new, potentially more active compounds before their synthesis, thus accelerating the drug discovery process. dmed.org.ua

Investigation of Allosteric Modulation and Orthosteric Binding Sites

While most studies on this scaffold focus on orthosteric inhibition (binding at the primary active site, e.g., the ATP pocket), the broader family of related heterocycles has been investigated for allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the primary binding site, causing a conformational change that alters the protein's activity.

A study on novel 2-(2-Thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones, which share a related heterocyclic core, identified them as positive allosteric modulators (PAMs) of the GABA-A receptor. acs.org These compounds were found to bind at the interface between the β+ and α- subunits of the receptor, a known allosteric site. acs.org This finding suggests that the thiazolo-pyridine framework is not limited to orthosteric interactions and could potentially be adapted to target allosteric sites on various proteins, offering an alternative mechanism for modulating biological activity.

Advanced Materials Science and Optoelectronic Applications of 2 4 Nitrophenyl Thiazolo 5,4 B Pyridine Derivatives

Design and Synthesis for Organic Light-Emitting Diodes (OLEDs) Applications

The unique characteristics of organic light-emitting diodes (OLEDs), such as mechanical flexibility, solution-processability, and high power efficiency, have led to their widespread use in consumer electronics like mobile phone screens. digitellinc.com The performance of these devices is highly dependent on the molecular design of the organic materials used in their various layers. Thiazolo[5,4-b]pyridine (B1319707) derivatives are being explored for these applications due to their favorable electronic and thermal properties. uniss.itrsc.org The design strategy often involves creating molecules with bipolar character, meaning they can transport both holes and electrons, which is beneficial for achieving balanced charge injection and recombination in the emissive layer. rsc.org

While direct application of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine as a primary emitter is not extensively documented, the broader family of thiazolothiazole and thiazolopyridine derivatives shows significant promise. For instance, D–π–A type molecules incorporating a thiazolo[5,4-d]thiazole (B1587360) acceptor core have been synthesized and shown to be valuable for optoelectronic applications. rsc.org These materials exhibit excellent electronic structures with energy gaps in the range of 2.5–3.0 eV and demonstrate good thermal stability. rsc.org Electroluminescent devices using these derivatives as host materials have produced unique yellowish-green emissions, highlighting their potential in developing novel organic dopants for OLEDs. rsc.org

Furthermore, novel fluorophores based on a thiazolo[5,4-d]thiazole (TzTz) core decorated with pyridine (B92270) scaffolds have been synthesized, displaying near-UV to bluish-green fluorescence. researchgate.net The photoluminescence quantum yields (PLQY) for some linear derivatives reached up to 0.42, indicating efficient light emission. researchgate.net The design of these molecules, which involves connecting electron-donating and electron-accepting units through a π-linker, allows for the tuning of frontier molecular orbitals (FMOs) to achieve desired emission colors and efficiencies. rsc.orgresearchgate.net

Pyridine-based derivatives are well-suited as electron transporting materials (ETMs) in OLEDs because their frontier energy levels can be tuned to create deep highest occupied molecular orbital (HOMO) levels, which effectively block holes, and appropriate lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection. rsc.org The thiazolo[5,4-b]pyridine core, being an electron-deficient system, is inherently suited for electron transport. rsc.org

Photovoltaic Applications: Donor and Acceptor Materials in Organic Solar Cells (OSCs)

The development of efficient donor and acceptor materials is central to advancing organic solar cell (OSC) technology. The thiazolo[5,4-b]pyridine scaffold and its isomers are recognized as promising components for these applications, largely due to their electron-deficient nature, high oxidative stability, and rigid planarity which facilitates intermolecular π–π stacking for efficient charge transport. rsc.orgresearchgate.net

Derivatives of the isomeric thiazolo[5,4-d]thiazole (TzTz) have been successfully incorporated into photoactive compounds for bulk-heterojunction OSCs. researchgate.net The electron-deficient character of the TzTz core makes it an excellent acceptor unit in donor-acceptor (D-A) type materials. rsc.org For example, covalent organic frameworks (COFs) constructed from an electron-rich pyrene (B120774) donor and an electron-deficient thiazolo[5,4-d]thiazole acceptor have demonstrated exceptional optoelectronic properties suitable for photovoltaic applications. researchgate.net These D-A systems create efficient pathways for the separation of photogenerated holes and electrons, which is essential for achieving high power conversion efficiencies. researchgate.net The resulting COF exhibited a significant photocurrent of up to 100 μA cm⁻² at 0.2 V vs. RHE. researchgate.net

In the context of dye-sensitized solar cells (DSSCs), organic sensitizers based on the thiazolo[5,4-d]thiazole scaffold have been designed to improve light absorption. researchgate.net By modifying the molecular structure, researchers have been able to tune the absorption spectrum to be more suitable for specific applications, such as for use in greenhouse-integrated photovoltaics. Semitransparent DSSCs using these dyes achieved power conversion efficiencies between 5.6% and 6.1%. researchgate.net The this compound structure, with its strong acceptor (nitrophenyl) and moderate acceptor (thiazolopyridine) components, is theoretically well-suited for use as an acceptor material in OSCs, paired with a suitable polymer donor.

Derivative Family Application Key Performance Metric Reference
Thiazolo[5,4-d]thiazole-based COFOrganic PhotovoltaicsPhotocurrent: up to 100 μA cm⁻² researchgate.net
Thiazolo[5,4-d]thiazole-based DyesDye-Sensitized Solar CellsPower Conversion Efficiency: 5.6-6.1% researchgate.net

Development of Chemosensors and Biosensors Based on Optical or Electrochemical Response

The rigid, planar, and electron-rich nature of the thiazolopyridine core makes it an excellent platform for the development of fluorescent chemosensors. These sensors can detect specific ions, small molecules, or biomolecules through changes in their optical properties, such as fluorescence quenching or enhancement. scientificarchives.comscientificarchives.com

Derivatives of the isomeric thiazolo[4,5-b]pyridine (B1357651) have been successfully synthesized to act as selective fluorescent probes for metal ions. One such probe, 2-HPTP, demonstrated high selectivity for Zinc ions (Zn²⁺) over other common biological cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺. nih.gov The sensing mechanism involves the formation of a 1:1 complex between the probe and Zn²⁺, which results in a significant fluorescence enhancement and a large red-shift of 85 nm in the emission wavelength. nih.gov This distinct optical response allows for the clear detection and quantification of the target ion. The probe exhibited a low detection limit of 3.48 x 10⁻⁷ M, indicating high sensitivity. nih.gov

Luminescent metal-organic frameworks (LMOFs) incorporating thiazolo[5,4-d]thiazole units have also been developed as robust sensors for detecting environmental contaminants in aqueous solutions. scientificarchives.comscientificarchives.com These frameworks show high sensitivity and selectivity for various toxic anions, aromatic compounds, and heavy metal ions, primarily through a fluorescence quenching mechanism. scientificarchives.com The high quenching constant (K_SV_) and low limit of detection (LOD) of these materials underscore their effectiveness as chemical sensors. scientificarchives.com

Sensor Target Analyte Detection Limit Sensing Mechanism Reference
2-HPTP (thiazolo[4,5-b]pyridine-based)Zn²⁺3.48 x 10⁻⁷ MFluorescence enhancement and red-shift nih.gov
Thiazolo[5,4-d]thiazole-based LMOFsEnvironmental Contaminants (ions, aromatics)Low (Analyte-dependent)Fluorescence quenching scientificarchives.comscientificarchives.com

The sensing capabilities of thiazolopyridine derivatives extend to small organic molecules. Fluorescent chemosensors have been designed for the selective detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). rsc.org A pyrazinium-based sensor, for example, exhibited a selective response to TNP with a very low detection limit of 11.6 nM and a high quenching constant (K_SV_) of 3.8 x 10⁴ M⁻¹, demonstrating its high sensitivity for detecting trace amounts of explosives. rsc.org

In the realm of biosensing, thiazolo[4,5-b]pyridine probes have proven effective for in-vitro and in-vivo imaging. The Zn²⁺ sensor 2-HPTP was shown to be membrane-permeable and photostable, allowing it to monitor changes in intracellular Zn²⁺ concentrations within living cells. nih.gov Furthermore, its successful application in imaging Zn²⁺ in the nematode C. elegans establishes the potential of these compounds for studying the biological functions of metal ions in living organisms. nih.gov The inherent DNA binding capabilities of thiazolo[5,4-b]pyridine derivatives also open avenues for their use as probes in molecular biology and for anticancer applications. actascientific.com

Non-Linear Optics (NLO) Properties and Applications

The intrinsic donor-π-acceptor (D-π-A) structure of this compound derivatives makes them prime candidates for applications in non-linear optics (NLO). The thiazolo[5,4-b]pyridine core can act as a π-bridge and, depending on the substitution, as a moderate electron donor, while the 4-nitrophenyl group serves as a potent electron acceptor. This electronic asymmetry is a key prerequisite for a significant second-order NLO response.

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, is a critical parameter. For D-π-A compounds, the magnitude of β is strongly influenced by the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. Quantum chemical computations on similar heterocyclic systems have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. chemrxiv.org

While specific experimental data for this compound is not extensively reported, studies on related thiazole (B1198619) derivatives provide valuable insights. For instance, computational studies on other D-π-A thiazole-containing molecules have shown that they can possess large β values, suggesting their potential for applications such as second-harmonic generation (SHG) and electro-optic modulation. researchgate.net The NLO response can be further tuned by modifying the donor and acceptor strengths or by extending the π-conjugation of the bridge.

NLO Property Influencing Factors Potential Applications
Second-Order NLO ResponseIntramolecular Charge Transfer (ICT), Molecular Hyperpolarizability (β)Second-Harmonic Generation (SHG), Electro-Optic Modulators
Third-Order NLO ResponseMolecular Structure, π-Conjugation LengthOptical Switching, Optical Limiting

This table provides a general overview of NLO properties and their potential applications for D-π-A compounds like this compound derivatives.

Supramolecular Chemistry: Self-Assembly and Ordered Structures

The solid-state arrangement of molecules is crucial for harnessing their collective properties in functional materials. The supramolecular chemistry of this compound derivatives is governed by a combination of non-covalent interactions, including π-π stacking and hydrogen bonding.

A crystal structure analysis of the closely related isomer, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, reveals extensive aromatic π-π stacking interactions that link the molecules into sheets. nih.gov In this structure, the shortest centroid-centroid separation between adjacent aromatic rings is a key indicator of the stacking strength. It is highly probable that this compound derivatives adopt similar packing motifs, driven by the favorable interactions between the electron-rich thiazolopyridine rings and the electron-deficient nitrophenyl rings.

Interaction Type Description Impact on Structure
π-π StackingAttraction between aromatic ringsFormation of columnar or sheet-like structures, influences charge transport pathways
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., N, O)Directional control of self-assembly, stabilization of crystal packing

This interactive table summarizes the key intermolecular interactions governing the self-assembly of this compound derivatives.

Investigation of Charge Transfer Characteristics and Semiconductor Properties

The electronic properties of this compound derivatives are intrinsically linked to their charge transfer characteristics. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that determine their potential as semiconductor materials. In these D-π-A systems, the HOMO is typically localized on the more electron-rich part of the molecule (the thiazolopyridine moiety), while the LUMO is centered on the electron-accepting nitrophenyl group.

The HOMO-LUMO energy gap is a crucial factor that influences the electronic and optical properties of the material. A smaller energy gap generally facilitates intramolecular charge transfer and can lead to absorption at longer wavelengths. Computational studies on related pyridine-decorated thiazolo[5,4-d]thiazole fluorophores have shown that the electronic transitions are predominantly of a π-π* nature. researchgate.net

The charge transport properties of these materials are critical for their application in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ordered stacking of the molecules in the solid state, as discussed in the previous section, can create pathways for efficient charge hopping between adjacent molecules. The charge mobility, a measure of how quickly charge carriers move through the material, is highly dependent on the degree of intermolecular electronic coupling, which is maximized in well-ordered crystalline domains. While experimental data on the charge mobility of this compound is limited, the inherent properties of thiazole and pyridine derivatives suggest their potential as charge transporting materials. researchgate.net

Parameter Description Significance
HOMO LevelEnergy of the highest occupied molecular orbitalRelates to the electron-donating ability and ionization potential
LUMO LevelEnergy of the lowest unoccupied molecular orbitalRelates to the electron-accepting ability and electron affinity
Energy GapDifference in energy between HOMO and LUMODetermines the electronic absorption and emission properties
Charge MobilityVelocity of charge carriers in an electric fieldA key performance metric for semiconductor applications

This interactive table outlines the key parameters related to the charge transfer and semiconductor properties of this compound derivatives.

Electrochromic and Thermochromic Properties of Derivatives

Materials that change their color in response to external stimuli, such as an electric field (electrochromism) or temperature (thermochromism), are of great interest for applications in smart windows, displays, and sensors. The D-π-A nature of this compound derivatives suggests that they may exhibit such chromic behaviors.

Electrochromism in organic materials often involves reversible redox processes that alter the electronic structure and, consequently, the absorption spectrum of the molecule. For D-π-A compounds, the application of an electric potential can induce electron transfer, leading to the formation of radical ions with distinct colors. Studies on related thiazolothiazole derivatives have demonstrated reversible electrochromism, with color changes from yellow to dark blue upon reduction. This behavior is attributed to the planar structure of the fused heterocyclic system, which facilitates electrochemical reactions.

Thermochromism can arise from temperature-induced changes in the molecular conformation or the solid-state packing of the molecules. nih.gov In the case of D-π-A compounds, heating can disrupt the intermolecular charge-transfer interactions that are often responsible for the color of the material in the solid state. nih.gov For instance, some donor-acceptor complexes exhibit a color change from a colored, stacked state at lower temperatures to a less colored, dissociated state at higher temperatures. nih.gov Given the potential for strong intermolecular interactions in the solid state, it is plausible that derivatives of this compound could exhibit thermochromic properties.

Chromic Property Stimulus Underlying Mechanism Potential Applications
ElectrochromismElectric FieldReversible redox reactions altering the electronic structureSmart windows, displays, electronic paper
ThermochromismTemperatureChanges in molecular conformation or solid-state packingTemperature sensors, smart coatings

This interactive table summarizes the potential electrochromic and thermochromic properties of this compound derivatives.

Methodological Advancements and Future Research Trajectories

Development of Novel Synthetic Methodologies for Complex Analogs

The creation of structurally diverse and complex analogs of the thiazolo[5,4-b]pyridine (B1319707) core is fundamental to exploring its full therapeutic potential. Current synthetic strategies often involve multi-step sequences, which provide flexibility but can be inefficient. nih.gov A significant advancement has been the development of a one-step synthesis from appropriately substituted chloronitropyridines and thioamides or thioureas, which allows for the introduction of a wide variety of substituents at the 2-position. researchgate.net

Key synthetic strategies that are being refined include:

Multi-step Sequential Synthesis: A common route begins with commercially available pyridines, such as 2,4-dichloro-3-nitropyridine (B57353) or 3-amino-5-bromo-2-chloropyridine. nih.govnih.gov The process involves a sequence of reactions, including nucleophilic substitution, thiocyanate (B1210189) introduction, reduction of a nitro group, and subsequent intramolecular cyclization to construct the fused thiazolo[5,4-b]pyridine skeleton. nih.gov

Palladium-Catalyzed Cross-Coupling: The Suzuki cross-coupling reaction is a crucial tool for functionalizing the thiazolo[5,4-b]pyridine scaffold, enabling the introduction of various aryl and heteroaryl groups. nih.govnih.gov This method is vital for creating libraries of analogs for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an efficient method for preparing certain thiazolo[4,5-b]pyridine (B1357651) derivatives, a related isomer class. dmed.org.ua This technique often reduces reaction times and can improve yields, offering a promising avenue for the synthesis of complex thiazolo[5,4-b]pyridine analogs.

Green Chemistry Approaches: Recent research has explored the use of biomass-derived, non-toxic solvents like sabinene (B1680474) for the synthesis of thiazolo[5,4-b]pyridine heterocycles, activated by thermal or microwave energy. researchgate.net These methods represent a move towards more sustainable chemical manufacturing.

MethodologyKey ReactionsStarting MaterialsAdvantagesReference
Multi-step SynthesisAminothiazole formation, Boc protection, Suzuki coupling, Nitro reduction3-amino-5-bromo-2-chloropyridineHigh flexibility for diverse substitutions nih.gov
One-Pot CyclizationNitro reduction and intramolecular cyclization4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineImproved efficiency by combining steps nih.gov
Single-Step PreparationReaction of chloronitropyridine with thioamides/thioureasChloronitropyridinesRapid access to diverse 2-substituted analogs researchgate.net
Microwave-Assisted SynthesisIntramolecular cyclization3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amineReduced reaction times, potentially higher yields dmed.org.ua

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The rational design of novel thiazolo[5,4-b]pyridine derivatives is increasingly reliant on computational tools. Molecular docking simulations are frequently employed to predict how these compounds bind to their target proteins. nih.govactascientific.com These studies provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. mdpi.comnih.gov For instance, docking studies have revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a key hydrogen bond with the Val851 residue. mdpi.comnih.gov

The integration of AI and ML represents the next frontier in this field. These advanced computational methods can:

Accelerate Virtual Screening: ML models can be trained on existing experimental data to predict the activity of vast virtual libraries of compounds far more quickly than traditional docking methods.

Optimize Lead Compounds: AI algorithms can suggest novel structural modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially uncovering novel thiazolo[5,4-b]pyridine analogs that would not be conceived through conventional means.

High-Throughput Screening (HTS) Platforms for Expedited Evaluation of Derivatives

To rapidly assess the biological activity of newly synthesized thiazolo[5,4-b]pyridine derivatives, high-throughput screening (HTS) platforms are essential. These platforms utilize automated systems to test large numbers of compounds in parallel against specific biological targets.

Commonly used HTS methodologies include:

Enzymatic Assays: Radiometric biochemical kinase assays are used to directly measure the inhibitory activity of compounds against target enzymes like c-KIT and PI3K. nih.govnih.gov These assays generate quantitative data, such as IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays: The anti-proliferative activity of compounds is often evaluated against various cancer cell lines using methods like the MTT assay. nih.gov This provides information on the compound's efficacy in a more biologically relevant context. For example, derivatives have been tested against non-small cell lung cancer lines (HCC827, H1975) and gastrointestinal stromal tumor cells (GIST-T1). nih.govnih.gov

Compound DerivativeBiological Target/Cell LineAssay TypeMeasured Activity (IC₅₀/GI₅₀)Reference
Compound 6rc-KIT V560G/D816V mutantEnzymatic Assay4.77 µM (IC₅₀) nih.gov
Compound 6rHMC1.2 cellsAnti-proliferative Assay1.15 µM (GI₅₀) nih.gov
Compound 10kHCC827 cancer cellsMTT Assay0.010 µM (IC₅₀) nih.gov
Compound 19aPI3KαEnzymatic Assay3.6 nM (IC₅₀) mdpi.comnih.gov
Compound 19cPI3KαEnzymatic Assay8.0 nM (IC₅₀) mdpi.comnih.gov

Advanced Analytical and Spectroscopic Techniques for In-Depth Mechanistic Studies

Understanding how thiazolo[5,4-b]pyridine derivatives function at a molecular level requires sophisticated analytical techniques. The structural confirmation of newly synthesized compounds is routinely achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov

For mechanistic insights, researchers rely on:

X-ray Crystallography: This technique can provide a precise, three-dimensional structure of a compound bound to its target protein, offering definitive evidence of its binding mode.

Molecular Docking: As mentioned, computational docking studies are invaluable for visualizing binding interactions and rationalizing structure-activity relationships. mdpi.com They can reveal key hydrogen bonds, for instance between a sulfonamide group on a derivative and the Lys802 residue of PI3Kα, which are critical for potent inhibition. nih.gov

Apoptosis and Cell Cycle Analysis: Techniques like flow cytometry are used to determine the downstream cellular effects of a compound. Studies have shown that active derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, providing insight into their mechanism of action beyond simple enzyme inhibition. nih.govnih.gov

Exploration of Undiscovered Biological Targets and Pathways

The versatility of the thiazolo[5,4-b]pyridine scaffold has been demonstrated through its successful application as an inhibitor of numerous protein kinases, including PI3K, c-KIT, and EGFR-TK. nih.govnih.govnih.gov A major focus of current research is to develop derivatives that can overcome acquired drug resistance, a common problem with targeted cancer therapies. nih.gov This involves designing compounds that can inhibit mutated forms of kinases that are no longer sensitive to existing drugs like imatinib. nih.gov

Future research will likely expand to explore entirely new biological targets and pathways. The scaffold's ability to fit into ATP-binding sites suggests its potential as an inhibitor for other ATP-dependent enzymes, such as helicases or chaperones. Furthermore, its rigid, planar structure and capacity for diverse functionalization make it an attractive starting point for developing probes and inhibitors for other protein families, including G-protein coupled receptors (GPCRs) and ion channels. The known activity of some analogs as H₃ receptor antagonists and DNA gyrase B inhibitors highlights this broader potential. mdpi.com

Expansion into Emerging Materials Science and Nanoscience Applications

While the primary focus of thiazolo[5,4-b]pyridine research has been medicinal chemistry, the inherent electronic and photophysical properties of the fused aromatic system present significant opportunities in materials science and nanoscience. Related heterocyclic systems, such as those based on thiazolo[5,4-d]thiazole (B1587360) decorated with pyridine (B92270) rings, have been investigated as fluorophores. researchgate.net

Potential applications for thiazolo[5,4-b]pyridine derivatives in these emerging fields include:

Organic Electronics: The electron-rich thiazole (B1198619) ring fused with the electron-deficient pyridine ring creates a donor-acceptor type structure. This could be exploited in the design of organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or emitters for organic light-emitting diodes (OLEDs).

Chemical Sensors: By functionalizing the scaffold with specific recognition moieties, it may be possible to create fluorescent or colorimetric sensors that respond to the presence of certain ions, molecules, or changes in the environment.

Nanoparticle Functionalization: The nitrogen and sulfur atoms in the core structure can act as anchor points for binding to the surface of metal nanoparticles (e.g., gold, silver). This could lead to the development of novel nanomaterials with unique optical, electronic, or catalytic properties.

Addressing Challenges and Identifying Opportunities in Thiazolo[5,4-b]pyridine Chemistry

The continued development of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine and its analogs requires addressing several key challenges while capitalizing on new opportunities.

Challenges:

Synthetic Efficiency: Many current synthetic routes are lengthy and may have moderate yields, hindering the rapid production of diverse compound libraries. nih.gov

Kinase Selectivity: Because many kinases share structural similarities in their ATP-binding pockets, achieving high selectivity for a single target is a major challenge to minimize off-target effects and potential toxicity. nih.gov

Acquired Drug Resistance: Cancer cells can develop mutations in the target kinase, rendering previously effective inhibitors inactive. nih.govnih.gov

Opportunities:

Exploring New Chemical Space: There is a vast, unexplored chemical space around the thiazolo[5,4-b]pyridine core. The development of novel synthetic methodologies will unlock access to new analogs with unique biological activities. dmed.org.ua

Targeting Allosteric Sites: Instead of competing with ATP at the active site, designing compounds that bind to allosteric sites on kinases could lead to higher selectivity and a different mechanism for overcoming resistance.

Polypharmacology: A "one drug, multiple targets" approach could be beneficial for complex diseases. The scaffold could be intentionally designed to inhibit a specific set of kinases involved in a particular disease pathway.

Interdisciplinary Applications: Collaborations between medicinal chemists, materials scientists, and nanotechnologists could unlock the full potential of this versatile heterocyclic system beyond medicine.

By focusing on these areas, the scientific community can continue to advance the chemistry of thiazolo[5,4-b]pyridines, leading to the development of new therapeutic agents and innovative materials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

  • Suzuki–Miyaura coupling is used to introduce aryl groups via palladium-catalyzed cross-coupling between boronic acids and halides .
  • Thiazole ring formation often employs reagents like phosphorus oxychloride (POCl₃) with carboxylic acids or thiourea derivatives .
  • Critical parameters include temperature control (e.g., reflux in THF at 80°C) and catalyst selection (e.g., Pd(PPh₃)₄) to optimize yields (75–90%) and minimize by-products .

Q. How is structural characterization of these compounds performed in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positioning and purity .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular formulas .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer :

  • Use chloromethyl intermediates (e.g., 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine) in fume hoods with nitrile gloves and flame-retardant lab coats due to reactivity and toxicity .
  • Waste disposal : Follow institutional guidelines for halogenated by-products .

Advanced Research Questions

Q. How do structural modifications impact inhibitory activity against kinases like c-KIT?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies :
  • A 3-(trifluoromethyl)phenyl group at the R1 position enhances c-KIT inhibition (IC₅₀ = 9.87 µM) by fitting into hydrophobic pockets, as shown in molecular docking .
  • Replacing amides with urea linkages reduces activity, highlighting the importance of hydrogen-bond donors .
  • Biochemical assays : Radiometric kinase assays quantify inhibition using [γ-³²P]ATP and recombinant c-KIT .

Q. What strategies are used to overcome imatinib resistance in gastrointestinal stromal tumors (GISTs)?

  • Methodological Answer :

  • Analog design : Derivatives targeting c-KIT ATP-binding pockets (e.g., DFG-out conformation) are synthesized to bypass resistance mutations .
  • Cellular assays : HMC-1.2 mast cell lines (imatinib-resistant) validate efficacy via Western blotting for phosphorylated c-KIT .

Q. How do computational methods aid in designing thiazolo[5,4-b]pyridine-based inhibitors?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes of nitro groups to PI3K’s hydrophobic cleft, guiding substituent placement .
  • Density Functional Theory (DFT) : Calculates electron-withdrawing effects of nitro groups on reactivity and binding affinity .

Q. What role do electron-withdrawing groups play in biological activity?

  • Methodological Answer :

  • The 4-nitrophenyl group enhances π-π stacking with kinase active sites (e.g., PI3K), improving inhibitory potency (IC₅₀ < 100 nM in some derivatives) .
  • Trifluoromethyl groups increase metabolic stability and membrane permeability, as shown in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.